

Technical Guide: Physicochemical Characteristics of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-methylpyrimidine-4-carboxylic acid

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Introduction

5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4) is a halogenated pyrimidine derivative. Compounds of this class are significant in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of pharmacologically active molecules. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyrimidine ring provides multiple points for chemical modification, making it a versatile intermediate for developing novel therapeutic agents. Understanding its fundamental physicochemical characteristics is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring proper handling and storage.

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of **5-Chloro-2-methylpyrimidine-4-carboxylic acid**, outlines standard experimental protocols for their determination, and includes a generalized workflow for such characterization.

Physicochemical Properties

The properties of **5-Chloro-2-methylpyrimidine-4-carboxylic acid** are summarized below. It is important to note that while structural and basic chemical information is well-established, much of the quantitative data available in public databases are computationally predicted rather than experimentally determined.

Data Summary

Property	Value	Data Type	Source(s)
IUPAC Name	5-chloro-2-methylpyrimidine-4-carboxylic acid	Nomenclature	[1]
CAS Number	74840-47-4	Identifier	[1]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	Structural	[1]
Molecular Weight	172.57 g/mol	Calculated	[1]
Exact Mass	172.0039551 Da	Calculated	[1]
Appearance	White to off-white solid (Typical)	General	-
Melting Point	Not Experimentally Reported	-	-
Boiling Point	Not Experimentally Reported	-	-
pKa (Acid Dissociation Constant)	Not Experimentally Reported	-	-
Solubility	Not Experimentally Reported	-	-
LogP (XLogP3-AA)	1.1	Computed	[1]
Topological Polar Surface Area (TPSA)	63.1 Å ²	Computed	[1]
Hydrogen Bond Donors	1	Computed	[1]
Hydrogen Bond Acceptors	4	Computed	[1]
Rotatable Bonds	1	Computed	[1]

Spectral Analysis

Experimental spectral data for **5-Chloro-2-methylpyrimidine-4-carboxylic acid** are not readily available in public scientific literature. However, the expected spectral characteristics can be inferred from its structure.

- ^1H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is typically downfield (>10 ppm).
- ^{13}C NMR: The spectrum would show six distinct carbon signals, including those for the methyl group, the four unique pyrimidine ring carbons, and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).
- FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C=N and C=C stretching bands from the pyrimidine ring, and C-Cl stretching vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of a solid carboxylic acid like **5-Chloro-2-methylpyrimidine-4-carboxylic acid**.

Determination of Melting Point

The melting point is determined to assess the purity of the compound.

- Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.
- Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
- Measurement:
 - The capillary tube is placed in the melting point apparatus.

- The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (≤ 1 °C) is indicative of high purity.

Determination of pKa by Potentiometric Titration

This method determines the acidity of the carboxylic acid group.

- Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.
- Reagents:
 - Accurately weighed sample of **5-Chloro-2-methylpyrimidine-4-carboxylic acid**.
 - Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant).
 - Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol mixture if solubility is low).
- Procedure:
 - Dissolve a known amount of the acid in a known volume of the chosen solvent in a beaker.
 - Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
 - Record the initial pH of the solution.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point (the point of rapid pH change).
- Data Analysis:

- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found on the titration curve at $V/2$, where V is the volume of NaOH required to reach the equivalence point.

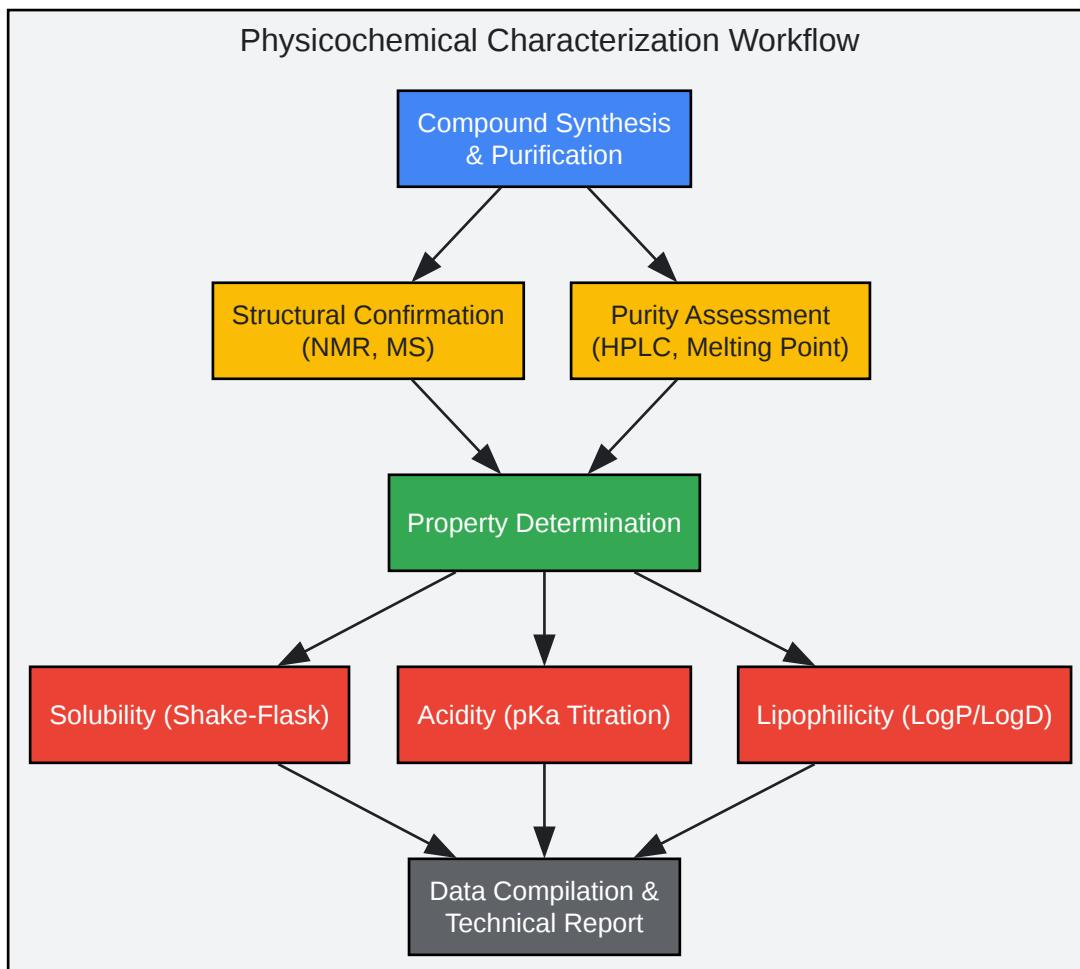
Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

- Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV or pH meter for analysis).
- Procedure:
 - Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.
 - Place the flask in the temperature-controlled shaker (e.g., at 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the mixture to stand to let undissolved solids settle.
 - Carefully remove a sample of the supernatant. To ensure no solid particles are included, the sample should be filtered (using a filter compatible with the compound) or centrifuged.
- Analysis:
 - Determine the concentration of the dissolved compound in the clear, saturated solution using a pre-validated analytical method like HPLC-UV.
 - The measured concentration represents the aqueous solubility of the compound at that specific temperature.

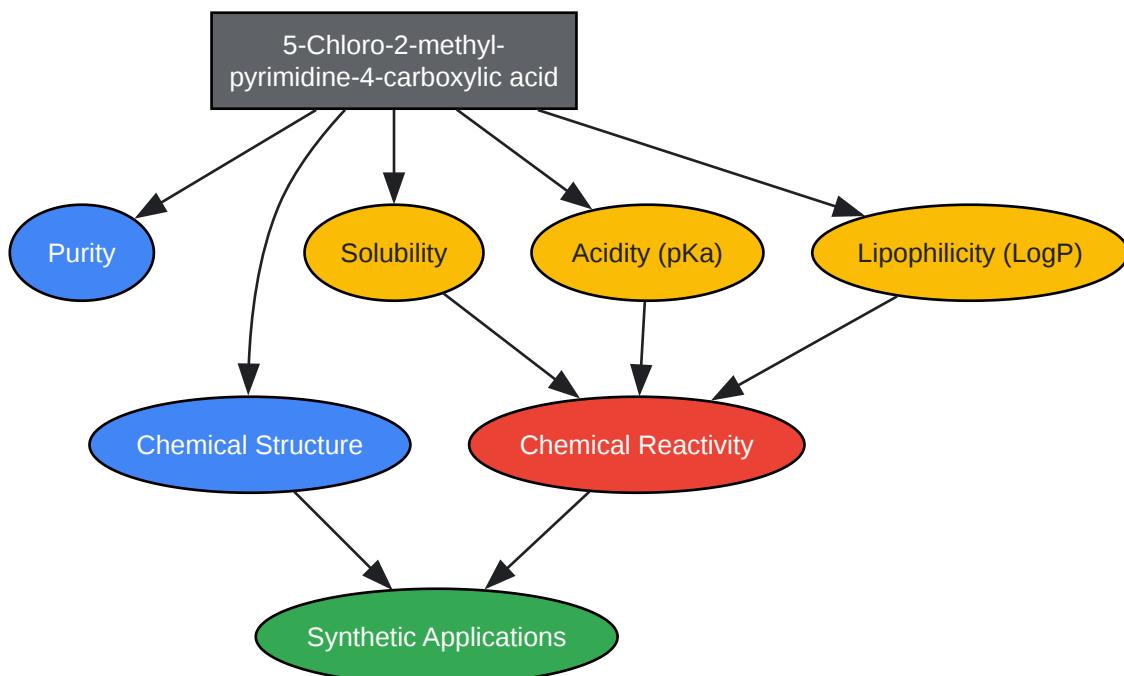
Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **5-Chloro-2-methylpyrimidine-4-carboxylic acid**.



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Caption: A general workflow for the physicochemical characterization of a new chemical entity.



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Caption: Relationship between core physicochemical properties and compound application.

Safety and Handling

Based on GHS classification data, **5-Chloro-2-methylpyrimidine-4-carboxylic acid** presents several hazards.[\[1\]](#)

- Hazard Statements:
 - H303: May be harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Handle in a well-ventilated area, preferably a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a valuable synthetic intermediate whose utility is defined by its chemical structure and resulting physicochemical properties. While comprehensive experimental data is limited in public databases, this guide provides its known computational and structural characteristics. The outlined standard protocols offer a clear path for researchers to experimentally determine its melting point, pKa, and solubility, enabling a more complete understanding for its application in drug development and chemical synthesis. Adherence to recommended safety protocols is essential when handling this compound.

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References

- 1. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C₆H₅CIN₂O₂ | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
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